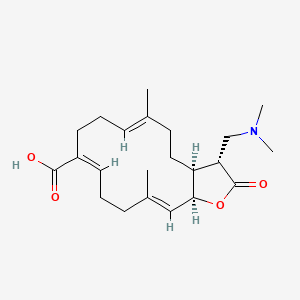

17-Dimethylaminolobohedleolide

Description

Properties

Molecular Formula |

C22H33NO4 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(3R,3aS,6E,10Z,14E,15aR)-3-[(dimethylamino)methyl]-6,14-dimethyl-2-oxo-3a,4,5,8,9,12,13,15a-octahydro-3H-cyclotetradeca[b]furan-10-carboxylic acid |

InChI |

InChI=1S/C22H33NO4/c1-15-7-5-9-17(21(24)25)10-6-8-16(2)13-20-18(12-11-15)19(14-23(3)4)22(26)27-20/h7,10,13,18-20H,5-6,8-9,11-12,14H2,1-4H3,(H,24,25)/b15-7+,16-13+,17-10-/t18-,19-,20-/m0/s1 |

InChI Key |

HRPBIJBOFQXOTL-JEJSWHNFSA-N |

SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(C(=O)O2)CN(C)C)C)C(=O)O |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC/C(=C/[C@H]2[C@@H](CC1)[C@@H](C(=O)O2)CN(C)C)/C)/C(=O)O |

Canonical SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(C(=O)O2)CN(C)C)C)C(=O)O |

Synonyms |

17-dimethylaminolobohedleolide |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the key steps for isolating and characterizing 17-Dimethylaminolobohedleolide from soft coral species?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation (e.g., silica gel, HPLC). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments like COSY and NOESY) and high-resolution mass spectrometry (HRMS) to confirm structure . For novel compounds, elemental analysis and X-ray crystallography are essential to establish purity and stereochemistry .

- Experimental Design Note : Include negative controls (e.g., unextracted coral samples) to rule out contamination. Reproducibility requires detailed documentation of solvent ratios, column pressures, and retention times .

Q. Which bioassays are most suitable for evaluating the biological activity of this compound?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines), anti-inflammatory tests (e.g., COX-2 inhibition), and antimicrobial screening (e.g., agar diffusion) are common. Dose-response curves (IC₅₀ values) must be statistically validated using triplicate measurements .

- Data Contradiction Tip : If bioactivity results conflict across studies, verify assay conditions (e.g., cell line viability, solvent interference) and compare purity levels of test compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing literature to identify variables (e.g., assay protocols, compound stability). Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and consider structural analogs to isolate functional groups responsible for activity .

- Case Study : highlights discrepancies in cytotoxicity between Lobophytum crassum extracts and purified this compound, suggesting synergistic effects of co-isolated compounds.

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Use semi-synthetic modification (e.g., acetylation, oxidation) of the parent compound. Computational tools (e.g., molecular docking) can predict binding affinities before synthesis. Document reaction yields, stereochemical outcomes, and purification methods rigorously .

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs for synthesis .

Q. How should researchers address challenges in reproducing published protocols for this compound isolation?

- Methodological Answer : Cross-reference experimental sections of primary literature with supplementary materials for omitted details (e.g., solvent grades, temperature gradients). Contact original authors for clarification if critical parameters (e.g., NMR solvent) are ambiguous .

- Reproducibility Framework : Follow ’s guidelines for task distribution and milestone tracking in collaborative teams.

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report confidence intervals and assess normality via Shapiro-Wilk tests. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) .

- Common Pitfall : Avoid overinterpreting p-values without effect size metrics (e.g., Cohen’s d) .

Q. How to integrate spectroscopic data with computational modeling to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine NMR-derived conformational data with molecular dynamics simulations (e.g., GROMACS) to predict protein-ligand interactions. Validate models using mutagenesis studies or surface plasmon resonance (SPR) .

Ethical and Literature Considerations

Q. What criteria should guide the selection of primary literature for comparative studies?

- Methodological Answer : Prioritize peer-reviewed journals with rigorous experimental sections (e.g., Journal of Natural Products). Use tools like SciFinder to track citation networks and identify foundational studies .

- Avoiding Bias : Exclude studies lacking raw data or with conflicts of interest (e.g., industry-funded work without independent validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.